![molecular formula C12H14N4O4S2 B6974767 5-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B6974767.png)
5-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-3-methylthiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-3-methylthiophene-2-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring substituted with a carboxylic acid group and a sulfamoyl group linked to a pyrimidine ring, which is further substituted with a dimethylamino group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-3-methylthiophene-2-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene ring, followed by the introduction of the carboxylic acid group. The sulfamoyl group is then attached to the thiophene ring, and finally, the pyrimidine ring with the dimethylamino group is introduced. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
5-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-3-methylthiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 5-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-3-methylthiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or activating the function of the target molecule. This interaction can modulate various biological pathways, leading to therapeutic effects or providing insights into biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-3-methylthiophene-2-carboxamide
- 5-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-3-methylthiophene-2-sulfonic acid
- 5-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-3-methylthiophene-2-amine
Uniqueness
The uniqueness of 5-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-3-methylthiophene-2-carboxylic acid lies in its specific combination of functional groups and heterocyclic rings This structure provides distinct chemical and biological properties that are not found in other similar compounds
Propriétés
IUPAC Name |
5-[[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl]-3-methylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S2/c1-7-4-9(21-10(7)11(17)18)22(19,20)15-8-5-13-12(14-6-8)16(2)3/h4-6,15H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTUMVLRPMMDNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)NC2=CN=C(N=C2)N(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(4-Chloro-2-fluorophenyl)sulfonyl-4-methylpiperidin-2-yl]ethanol](/img/structure/B6974685.png)
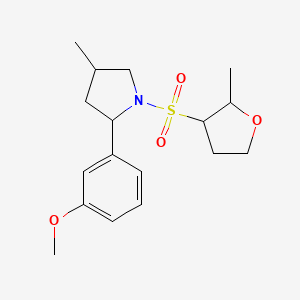
![1-[3-[(5-Methyl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]sulfonylpiperidin-4-ol](/img/structure/B6974692.png)
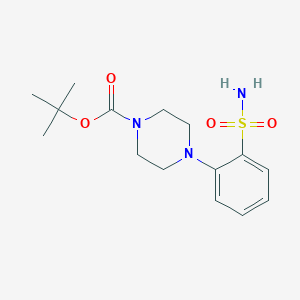
![3-cyclopropyl-N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B6974700.png)
![N-[4-[(1R,2R)-2-hydroxycyclohexyl]oxyphenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6974704.png)
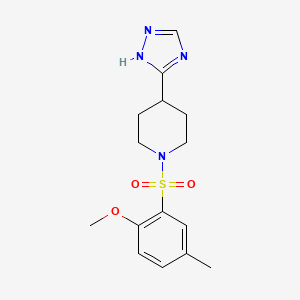
![(1S,2R,4R)-6',6'-dimethyl-N-(2,2,2-trifluoroethyl)spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-sulfonamide](/img/structure/B6974731.png)
![N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B6974737.png)
![(1S)-N,N-dimethyl-1-[3-[3-(piperidin-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B6974741.png)
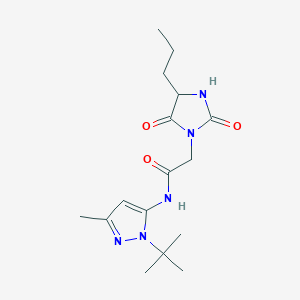
![3-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]-4-ethylbenzoic acid](/img/structure/B6974760.png)
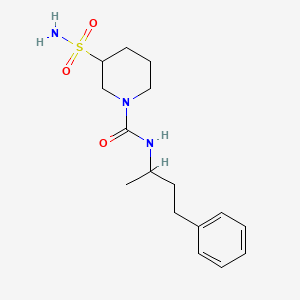
![1-[5-[(4-ethoxyphenyl)sulfamoyl]-2-methylbenzoyl]-N-ethylazetidine-3-carboxamide](/img/structure/B6974786.png)
